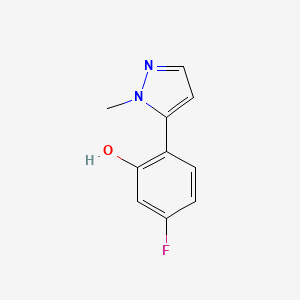

5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol

描述

5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol is a chemical compound that belongs to the class of arylpyrazoles. These compounds are known for their diverse biological and pharmacological properties, including antifungal, antibacterial, and herbicidal activities

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol typically involves the condensation of appropriate starting materials. One common method is the cyclocondensation of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-ones with hydrazine hydrate or phenylhydrazine . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

化学反应分析

Types of Reactions

5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced under specific conditions to alter the pyrazole ring.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Altered pyrazole derivatives.

Substitution: Various substituted phenol derivatives depending on the nucleophile used.

科学研究应用

Chemistry

5-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol serves as a fundamental building block in organic synthesis. It is utilized for creating more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. The presence of a fluorine atom enhances its reactivity and stability compared to similar compounds.

Biology

The compound is under investigation for its biological activities, particularly its antifungal and antibacterial properties. It has been shown to inhibit the synthesis of β-tubulin in fungi, which is crucial for cell division and growth. This mechanism of action positions it as a potential candidate for developing new antifungal treatments.

Medicine

In the field of medicinal chemistry, this compound is being explored for its anti-inflammatory and anticancer properties. Research indicates that it may selectively inhibit enzymes involved in cancer progression and inflammatory pathways, suggesting therapeutic applications with potentially fewer side effects compared to non-selective inhibitors.

Industry

The compound is also utilized in the agrochemical industry for developing herbicides. Its efficacy in disrupting plant growth processes makes it a valuable asset in agricultural applications.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer potential of pyrazole derivatives against melanoma cells. The results indicated significant cytotoxicity with an IC50 value comparable to established drugs like Vemurafenib, highlighting its potential as an effective anticancer agent .

Case Study 2: Antifungal Mechanism

In vitro tests demonstrated that the compound effectively inhibited the growth of various fungal strains by targeting β-tubulin synthesis during mitosis, leading to cell cycle arrest and subsequent cell death .

作用机制

The mechanism of action of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol involves its interaction with specific molecular targets. For instance, it can inhibit the synthesis of β-tubulin during the mitosis of fungi, leading to antifungal effects . Additionally, it may interact with GABA-A receptors, causing hyperexcitation of nerves and muscles in pests .

相似化合物的比较

Similar Compounds

- 4-chloro-2-(1H-pyrazol-3-yl)phenol

- 4-bromo-3-phenol-1H-pyrazole

- 5-fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenol

Uniqueness

5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol is unique due to the presence of a fluorine atom and a methyl group on the pyrazole ring. This specific substitution pattern enhances its biological activity and chemical stability compared to other similar compounds .

生物活性

5-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol is a compound that has attracted interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a phenolic structure substituted with a fluorine atom and a pyrazole moiety. The presence of the fluorine atom enhances its biological activity and solubility, which is critical for its interaction with biological targets.

Research indicates that this compound acts primarily as an enzyme inhibitor , particularly targeting meprin α and β enzymes. These enzymes are involved in various pathological conditions, including cancer and inflammatory diseases. The compound's ability to selectively inhibit these enzymes suggests potential for therapeutic applications with reduced side effects compared to non-selective inhibitors.

Biological Activities

1. Anticancer Activity:

- Studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structures have been tested against various cancer cell lines, demonstrating potent inhibition of cell proliferation .

2. Antimicrobial Properties:

- The compound has also been investigated for its antifungal and antibacterial activities. It is believed to disrupt cellular processes in pathogens, leading to growth inhibition. For example, it may inhibit β-tubulin synthesis during fungal mitosis, which is crucial for fungal cell division .

3. Anti-inflammatory Effects:

- Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, although detailed mechanisms remain to be elucidated. The inhibition of specific enzymes involved in inflammatory pathways could be a contributing factor .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer potential of pyrazole derivatives, including this compound, against melanoma cells. The results indicated significant cytotoxicity with an IC50 value comparable to established drugs like Vemurafenib .

Case Study 2: Antifungal Mechanism

In vitro tests demonstrated that the compound effectively inhibited the growth of various fungal strains by targeting β-tubulin synthesis during mitosis, leading to cell cycle arrest and subsequent cell death .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via cyclocondensation of 1-(2-hydroxyphenyl)-3-(substituted phenyl)propane-1,3-dione with hydrazine derivatives. For example, refluxing a diketone precursor with phenyl hydrazine in ethanol and glacial acetic acid (7:3 ratio) for 7 hours under inert atmosphere yields the pyrazole core . Purification via silica gel chromatography (CHCl₃ eluent) followed by recrystallization in ethanol improves purity (45% yield reported in analogous syntheses) . Optimization may involve adjusting stoichiometry, reaction time, or acid catalysts (e.g., H₂SO₄ for cyclization ).

Q. How is the structural identity of this compound confirmed, and which spectroscopic techniques are most reliable?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy are critical. For example:

- ¹H NMR : Aromatic protons appear as multiplets in δ 6.5–8.0 ppm, while the methyl group on the pyrazole ring resonates as a singlet near δ 3.8–4.0 ppm .

- IR : O-H stretching (phenolic group) at ~3200 cm⁻¹ and C-F stretching near 1100 cm⁻¹ confirm functional groups .

High-resolution mass spectrometry (HRMS) validates molecular weight, and X-ray crystallography (if crystals are obtainable) provides definitive proof of stereoelectronic features .

Advanced Research Questions

Q. What crystallographic data are available for related pyrazole-phenol derivatives, and how do intermolecular interactions influence solid-state packing?

- Methodological Answer : X-ray studies of analogous compounds (e.g., 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol) reveal dihedral angles between the pyrazole and aryl rings (16.8°–51.7°), indicating moderate conjugation . Crystal packing is stabilized by O-H···N hydrogen bonds (bond length ~1.86 Å) and π-π stacking (3.5–4.0 Å interplanar distances) . For 5-fluoro derivatives, the fluorine atom’s electronegativity may alter packing via C-F···H or F···π interactions, which can be probed using Hirshfeld surface analysis .

Q. How does the electronic nature of substituents (e.g., fluorine, methyl groups) affect the compound’s reactivity in cross-coupling or functionalization reactions?

- Methodological Answer : The electron-withdrawing fluorine atom at the 5-position deactivates the phenol ring, directing electrophilic substitution to the ortho/para positions relative to the hydroxyl group. The methyl group on the pyrazole enhances steric hindrance, limiting accessibility for nucleophilic attack. For Suzuki-Miyaura coupling, pre-functionalization (e.g., boronic ester formation at the phenol’s para position) may be required. Computational studies (DFT) can predict reactive sites by analyzing Fukui indices or electrostatic potential maps .

Q. What strategies are recommended for resolving contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory results) often arise from assay conditions (e.g., solvent polarity, cell line variability). To address this:

- Standardize testing protocols (e.g., MIC values for antimicrobial assays ).

- Perform structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing fluorine with chlorine or modifying the pyrazole’s methyl group) .

- Use molecular docking to compare binding affinities with target proteins (e.g., COX-2 for anti-inflammatory activity ).

属性

IUPAC Name |

5-fluoro-2-(2-methylpyrazol-3-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O/c1-13-9(4-5-12-13)8-3-2-7(11)6-10(8)14/h2-6,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWJCMLOOMFCAME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=C(C=C(C=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。